molecular formula C13H8ClF3O3S B1306954 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride CAS No. 885950-91-4

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

Cat. No. B1306954
M. Wt: 336.71 g/mol
InChI Key: ALXSEJVVJNYXOD-UHFFFAOYSA-N
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Description

“4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride” is a chemical compound with the CAS Number: 885950-91-4 . It has a molecular weight of 336.72 and its IUPAC name is 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8ClF3O3S/c14-21(18,19)10-7-5-9(6-8-10)20-12-4-2-1-3-11(12)13(15,16)17/h1-8H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound appears as a white to yellow solid . The compound’s molecular formula is C13H8ClF3O3S .

Scientific Research Applications

Catalysts for Ring-Opening Polymerization

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride derivatives are used as ligands in magnesium complexes, which serve as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This process is crucial for producing polymers with controlled molecular weights and narrow polydispersity indices (Chen, Liu, Lin, & Ko, 2010).

Nanofiltration Membranes

Novel sulfonated thin-film composite nanofiltration membranes incorporating derivatives of 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride have been developed. These membranes demonstrate improved water flux and are effective in the treatment of dye solutions, highlighting their potential in water purification and industrial applications (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Solid-Phase Synthesis

In the field of solid-phase synthesis, polymer-supported benzenesulfonylamides derived from 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride have been used as key intermediates. They facilitate various chemical transformations and are essential in producing diverse privileged scaffolds, indicating their significance in synthetic chemistry (Fülöpová & Soural, 2015).

Antimicrobial Applications

Derivatives of 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride have been used to modify cotton fabrics with antimicrobial properties. These fabrics demonstrate significant efficacy against pathogens like S. aureus and E. coli, indicating potential applications in healthcare and textile industries (Jiang, Fang, Ren, & Huang, 2015).

Phthalocyanine Synthesis

This compound is also involved in the synthesis of novel (trifluoromethyl)phenoxy-substituted phthalocyanines, which are characterized by high solubility and have potential applications in dye and pigment industries (Burat, Öz, & Bayır, 2012).

Safety And Hazards

This compound is corrosive and poses a danger . It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O3S/c14-21(18,19)10-7-5-9(6-8-10)20-12-4-2-1-3-11(12)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXSEJVVJNYXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395364
Record name 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

CAS RN

885950-91-4
Record name 4-[2-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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